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The homologous histone acetyltransferases (HATs) E1A binding protein p300 (EP300) and

CREB-binding protein (CBP) are critical transcriptional co-regulators involved in a myriad of

cellular processes, including cell cycle regulation, differentiation, and DNA damage repair. Their

dysregulation is implicated in various diseases, most notably cancer, making them attractive

therapeutic targets. This guide provides a detailed comparison of two commonly used small

molecule inhibitors of EP300/CBP: C646 and (R,R)-CPI-1612, with a focus on the latter's role

as a negative control for its potent enantiomer, CPI-1612.

Overview and Mechanism of Action
C646 is a well-established, cell-permeable, competitive inhibitor of the HAT activity of

EP300/CBP.[1][2][3] It competes with the cofactor acetyl-CoA, thereby preventing the transfer

of acetyl groups to histone and non-histone protein substrates.[4]

CPI-1612 is a highly potent and selective, orally bioavailable inhibitor of EP300/CBP HAT

activity.[5] Its inactive enantiomer, (R,R)-CPI-1612, does not inhibit EP300/CBP and is

therefore an ideal negative control for in vitro and in vivo experiments to ensure that the

observed effects of CPI-1612 are due to on-target inhibition.[6]
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The following tables summarize the key quantitative data for the active inhibitor CPI-1612 and

C646. (R,R)-CPI-1612 is expected to have no significant inhibitory activity.

Inhibitor Target IC50 Ki Reference

CPI-1612 EP300 10.7 nM - [7]

C646 p300 1.6 µM 400 nM [2]

Table 1: Potency of EP300/CBP Inhibitors. IC50 and Ki values indicate the concentration of the

inhibitor required to reduce enzyme activity by half and the inhibition constant, respectively.

Lower values indicate higher potency.

Inhibitor Off-Target HAT Activity Reference

CPI-1612

Tip60, HAT1, PCAF,

MYST2, MYST3,

MYST4, GCN5L2

No significant

inhibition
[5]

C646
Other

acetyltransferases
>8-fold less potent [4]

C646
Histone Deacetylases

(HDACs)
Inhibition at ≥7 µM [8]

Table 2: Selectivity of EP300/CBP Inhibitors. Data for CPI-1612 shows high selectivity against a

panel of other histone acetyltransferases. C646 is reported to be selective, though less

comprehensively characterized, and has been shown to inhibit HDACs at higher

concentrations.

Experimental Protocols
Accurate and reproducible experimental data are crucial for the validation of inhibitor

performance. Below are detailed protocols for key assays used to characterize EP300/CBP

inhibitors.
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This assay directly measures the enzymatic activity of EP300 or CBP and the inhibitory effect

of the compounds.

Materials:

Recombinant human EP300 or CBP protein

Histone H3 or H4 peptide substrate

Acetyl-Coenzyme A (Acetyl-CoA), [3H]-labeled or unlabeled

Inhibitors: (R,R)-CPI-1612, C646, and active CPI-1612

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

Scintillation fluid and counter (for radioactive assay) or appropriate detection reagents for

non-radioactive assays.

Procedure:

Prepare a reaction mixture containing the assay buffer, histone peptide substrate, and the

HAT enzyme.

Add the inhibitors at a range of concentrations to the reaction mixture. Include a vehicle

control (e.g., DMSO).

Pre-incubate the mixture for 15-30 minutes at 30°C.

Initiate the reaction by adding Acetyl-CoA.

Incubate for 30-60 minutes at 30°C.

Stop the reaction (e.g., by adding acetic acid).

Detect the acetylated peptide. For radioactive assays, this involves spotting the reaction

mixture onto P81 phosphocellulose paper, washing, and measuring radioactivity using a

scintillation counter.
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Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50

value.

Cellular Histone Acetylation Assay (Western Blot)
This assay assesses the ability of the inhibitors to modulate histone acetylation within a cellular

context.

Materials:

Cell line of interest (e.g., a cancer cell line known to be sensitive to EP300/CBP inhibition)

Cell culture reagents

Inhibitors: (R,R)-CPI-1612, C646, and active CPI-1612

Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., TSA, sodium

butyrate)

BCA protein assay kit

SDS-PAGE gels and buffers

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

HRP-conjugated secondary antibody

Enhanced chemiluminescence (ECL) substrate and imaging system.

Procedure:

Seed cells and allow them to adhere overnight.

Treat cells with various concentrations of the inhibitors for the desired time (e.g., 6, 12, or 24

hours). Include a vehicle control.
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Harvest cells and lyse them to extract total protein.

Determine protein concentration using a BCA assay.

Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

Separate proteins by SDS-PAGE and transfer to a membrane.

Block the membrane for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour

at room temperature.

Detect the signal using an ECL substrate and an imaging system.

Quantify band intensities and normalize the acetylated histone signal to the total histone

signal.

Signaling Pathways and Experimental Workflow
Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate the central

role of EP300/CBP in cellular signaling and a typical workflow for comparing inhibitors.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588797?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Upstream Signals

Core Regulation

Downstream Effects

Growth Factors,
Cytokines,

DNA Damage

EP300 / CBP

 activate

Histone Acetyltransferase
(HAT) Activity

 possess

Histones (H3, H4)

 acetylates

Non-Histone Proteins
(p53, NF-κB, etc.)

 acetylates

Chromatin Remodeling
(Relaxed State)

Gene Transcription

Cell Cycle Progression,
Apoptosis, etc.

C646

 inhibits

CPI-1612

 inhibits

(R,R)-CPI-1612
(Negative Control)

 no effect

Click to download full resolution via product page

Caption: EP300/CBP Signaling Pathway and Points of Inhibition.
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Caption: Experimental Workflow for Comparing EP300/CBP Inhibitors.
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Both C646 and CPI-1612 are valuable chemical probes for studying the function of EP300 and

CBP. CPI-1612 stands out for its high potency and well-documented selectivity, making it a

superior tool for specific on-target validation. The availability of its inactive enantiomer, (R,R)-
CPI-1612, provides an essential negative control to ensure the specificity of cellular and in vivo

findings.

C646 remains a widely used inhibitor; however, researchers should be mindful of its lower

potency compared to CPI-1612 and its potential for off-target effects, particularly at higher

concentrations. When designing experiments, the choice of inhibitor should be guided by the

specific research question, with careful consideration of the required potency and selectivity.

For studies demanding high specificity and a robust negative control, the CPI-1612/(R,R)-CPI-
1612 pair is the recommended choice.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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To cite this document: BenchChem. [A Comparative Guide to EP300/CBP Inhibition: (R,R)-
CPI-1612 vs. C646]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15588797#r-r-cpi-1612-vs-c646-as-a-control-for-
ep300-cbp-inhibition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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